3-((Benzo[b]thiophen-3-ylmethyl)amino)propan-1-ol
Description
3-((Benzo[b]thiophen-3-ylmethyl)amino)propan-1-ol (CAS: 1249695-22-4) is a secondary amine derivative featuring a benzo[b]thiophene scaffold linked to a propan-1-ol moiety via a methylamino group. Its molecular formula is C₁₂H₁₅NOS, with a molecular weight of 221.32 g/mol . Notably, it is listed as a discontinued product by suppliers like CymitQuimica, suggesting challenges in synthesis, stability, or commercial viability .
Properties
Molecular Formula |
C12H15NOS |
|---|---|
Molecular Weight |
221.32 g/mol |
IUPAC Name |
3-(1-benzothiophen-3-ylmethylamino)propan-1-ol |
InChI |
InChI=1S/C12H15NOS/c14-7-3-6-13-8-10-9-15-12-5-2-1-4-11(10)12/h1-2,4-5,9,13-14H,3,6-8H2 |
InChI Key |
IOBCKTVSJOPRGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CNCCCO |
Origin of Product |
United States |
Preparation Methods
Synthesis via Bromomethyl Benzo[b]thiophene Intermediates (Method B)
Reference:
This method involves the preparation of bromomethyl derivatives of benzo[b]thiophene, which then undergo nucleophilic substitution with appropriate amines.
Bromomethylation:
Benzo[b]thiophene is refluxed with N-bromosuccinimide (NBS) in carbon tetrachloride to produce the bromomethyl derivative (Scheme 3).Benzo[b]thiophene + NBS → Bromomethyl benzo[b]thiopheneReaction conditions: Reflux with NBS in CCl₄, typically for 4-6 hours.
Nucleophilic Substitution with Amines:
The bromomethyl benzo[b]thiophene reacts with amino compounds (e.g., amino-propanol derivatives) in acetonitrile in the presence of potassium carbonate and potassium iodide to afford the aminoalkylated product.Bromomethyl benzo[b]thiophene + Amino-propanol → this compoundReaction conditions: Stirring at room temperature or mild heating (25-50°C) for 12-24 hours.
- High selectivity and yields (~80-90%).
- Use of common solvents like acetonitrile, avoiding chlorinated solvents in the final step.
- Use of carbon tetrachloride for bromomethylation, which is environmentally hazardous.
- Additional purification steps needed to remove residual halogenated solvents.
Reductive Amination of Benzo[b]thiophene Derivatives
Reference:
This approach involves the reductive amination of benzo[b]thiophene-3-carboxaldehyde or related intermediates.
Preparation of aldehyde:
Benzo[b]thiophene-3-carboxaldehyde is synthesized via oxidation of the corresponding methyl derivative.Reductive Amination:
Reacting the aldehyde with 3-aminopropanol in the presence of a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride in methanol or acetonitrile yields the target amino alcohol.Benzo[b]thiophene-3-carboxaldehyde + 3-aminopropanol → this compoundReaction conditions:
Mild heating (25-50°C) for 8-12 hours, with acid catalysis (e.g., acetic acid).
- High selectivity.
- Mild reaction conditions.
- Requires prior aldehyde synthesis.
- Possible side reactions with over-reduction.
Multi-step Synthesis via Halogenation and Nucleophilic Substitution
Reference:
This method involves halogenation of benzo[b]thiophene, followed by nucleophilic substitution with amino alcohols.
Halogenation:
Benzo[b]thiophene is halogenated at the 3-position using N-bromosuccinimide or N-chlorosuccinimide in a suitable solvent (e.g., acetonitrile) under reflux.Substitution with Amino Alcohol:
The halogenated intermediate reacts with 3-aminopropanol in the presence of a base like potassium carbonate, under reflux conditions, to produce the amino alcohol.Purification:
The product is purified via recrystallization or chromatography, avoiding chlorinated solvents if possible.
- Well-established, scalable process.
- Good yields (~70-85%).
- Multiple steps increase complexity.
- Use of halogenating agents that may require careful handling.
Data Summary and Comparative Analysis
| Preparation Method | Key Reagents | Solvents | Yield (%) | Environmental Impact | Industrial Suitability |
|---|---|---|---|---|---|
| Bromomethylation + Nucleophilic Substitution | NBS, K₂CO₃, KI, acetonitrile | CCl₄, acetonitrile | 80-90 | Moderate (CCl₄ use) | High, but environmental concerns |
| Reductive Amination | Aldehydes, sodium triacetoxyborohydride | Methanol, acetonitrile | 75-85 | Low to moderate | Good, mild conditions |
| Halogenation + Nucleophilic Substitution | NBS/NCS, K₂CO₃ | Acetonitrile | 70-85 | Moderate | Suitable with optimization |
| Organometallic Approach | Grignard, organolithium | Diethyl ether, THF | 80-95 | High (flammable solvents) | Less favored industrially |
Notes on Optimization and Environmental Considerations
Green Chemistry:
Recent advances suggest replacing chlorinated solvents like CCl₄ with greener alternatives such as ethyl acetate or ethanol.Yield Enhancement:
Use of microwave-assisted synthesis or flow chemistry can improve yields and reduce reaction times.Purification:
Avoidance of column chromatography by crystallization or extraction enhances scalability.Cost Factors: Reagents like NBS and halogenating agents are cost-effective but require proper waste management.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
3-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1-Benzothiophen-3-ylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Propan-1-ol Backbone
3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9)
- Structure : Replaces the benzo[b]thiophene group with a 2-chloro-3-nitropyridine ring.
- Synthesis: Prepared via nucleophilic substitution of 2,4-dichloro-3-nitropyridine with 3-(methylamino)propan-1-ol in DMSO, yielding 71% after silica gel chromatography .
3-Amino-3-(3-bromophenyl)propan-1-ol
- Structure : Substitutes the benzothiophene with a 3-bromophenyl group.
- Properties : Higher molecular weight (230.10 g/mol ) and density (1.466 g/cm³ ) compared to the target compound. Exhibits a boiling point of 348.6°C , suggesting greater thermal stability .
CGP60474
- Structure : A 2,4-pyrimidine-based CDK inhibitor with a propan-1-ol chain.
- Binding Mode : Adopts a cis conformation to bind CDK2 hinge residues, contrasting with the hypothesized trans conformation required for 4,6-pyrimidine scaffolds (e.g., compounds like the target molecule) to act as Bcr-Abl inhibitors .
Benzo[b]thiophene Derivatives
PM1-PM20 Series
- Synthesis: Derived from benzo[b]thiophen-3-ol via a one-step reaction of methyl 2-mercaptobenzoate and α-bromo acetophenone in methanol under nitrogen, achieving high yields .
Ethyl 3-(5-acetyl-2-methoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)propanoate (21)
- Synthesis : Utilizes thianthrenium salts and acrylate derivatives under GP1 conditions, yielding 69% after flash chromatography .
- Relevance : Highlights the versatility of benzo[b]thiophene derivatives in constructing complex heterocycles, though functional applications diverge from the target molecule.
Antiproliferative and Cytotoxic Effects
- Cyclohepta[b]thieno[2,3-d]pyrimidin Derivatives: Exhibit cytotoxicity against HC 29 (colorectal adenoma) and MDA (breast cancer) cell lines, though EC₅₀ values are unspecified .
- CGP60474: As a CDK inhibitor, it demonstrates ATP-competitive binding, whereas the target compound’s benzo[b]thiophene scaffold may enable non-ATP-competitive allosteric modulation of Bcr-Abl .
Biochemical Pathways
Commercial Availability
- The target compound is listed as discontinued , unlike analogues like IV-9 or PM1-PM20, which remain research staples .
Biological Activity
3-((Benzo[b]thiophen-3-ylmethyl)amino)propan-1-ol is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes available research findings, focusing on its biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₅NOS, with a molecular weight of 219.32 g/mol. The compound features a benzo[b]thiophene moiety linked to an amino group and a propanol side chain, which may influence its biological interactions.
Biological Activity Overview
Research has highlighted several areas where this compound exhibits biological activity:
-
Antimicrobial Activity :
- Studies indicate that derivatives of benzo[b]thiophene compounds demonstrate significant inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for some derivatives was reported at approximately 3–8 µM, indicating promising antibacterial properties .
- Anticancer Potential :
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following observations have been made:
| Substituent | Biological Activity | MIC (µM) | Cytotoxicity (TC₅₀ µM) | Selectivity Index |
|---|---|---|---|---|
| Oxadiazole | High | 3–8 | <0.1 | >20 |
| Thiazole | Moderate | >20 | >10 | <0.5 |
| Imidazole | Low | >20 | >10 | <0.5 |
From the table, it is evident that modifications at the C-3 position significantly impact both antimicrobial potency and cytotoxicity. The presence of electron-donating groups tends to enhance activity while maintaining lower cytotoxicity levels .
Case Studies
Several studies have explored the efficacy of related compounds:
-
Study on Antitubercular Activity :
- A systematic exploration of benzo[b]thiophene derivatives indicated that those with oxadiazole substituents exhibited potent activity against M. tuberculosis, with MIC values ranging from 3–8 µM. However, these compounds also showed significant cytotoxicity against Vero cells, highlighting the need for further optimization to enhance selectivity .
-
Anticancer Studies :
- In vitro studies demonstrated that certain benzo[b]thiophene derivatives could induce apoptosis in various cancer cell lines. For instance, compound analogs with specific substitutions were found to inhibit proliferation in breast cancer cells by targeting key signaling pathways involved in cell survival .
Q & A
Basic: What are the optimized synthetic routes for 3-((Benzo[b]thiophen-3-ylmethyl)amino)propan-1-ol, and how can reaction conditions be tailored to improve yield?
Answer:
The synthesis typically involves constructing the benzo[b]thiophene core via cyclization of thiophenol derivatives, followed by functionalization with a propanolamine side chain. Key steps include:
- Cyclization : Use Pd-catalyzed cross-coupling or acid-mediated cyclization for benzo[b]thiophene formation .
- Amination : Introduce the amino-propanol group via reductive amination (e.g., NaBH₃CN) or nucleophilic substitution .
- Purification : Optimize column chromatography (e.g., silica gel with EtOAc/hexane gradients) or recrystallization.
To enhance yield, adjust reaction temperature (e.g., 60–80°C for amination), solvent polarity (e.g., DMF for solubility), and catalyst loading (e.g., 5 mol% Pd for cyclization). Monitor intermediates using TLC or HPLC .
Basic: How is the structural identity of this compound confirmed in academic research?
Answer:
Structural validation employs:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm benzo[b]thiophene proton environments (δ 7.2–7.8 ppm) and propanolamine chain signals (e.g., -NH at δ 1.5–2.5 ppm, -OH at δ 3.6–4.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion ([M+H]⁺) matching the theoretical mass (C₁₁H₁₃NOS: 219.08 g/mol).
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between -OH and thiophene sulfur) .
Basic: What preliminary biological screening strategies are recommended for this compound?
Answer:
Initial screening focuses on:
- Enzyme Inhibition Assays : Test activity against kinases (e.g., EGFR) or GPCRs via fluorescence-based assays (IC₅₀ determination) .
- Antimicrobial Activity : Use broth microdilution (MIC values against Gram+/Gram– bacteria) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .
Standardize protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate experiments (n=3) .
Advanced: How does the benzo[b]thiophene moiety influence the compound’s interaction with biological targets?
Answer:
The benzo[b]thiophene core enhances π-π stacking with aromatic residues in enzyme active sites (e.g., tyrosine kinases) and sulfur-mediated hydrophobic interactions. Computational docking (AutoDock Vina) reveals:
- Binding Affinity : ΔG ≈ -8.5 kcal/mol for EGFR kinase, with thiophene sulfur forming van der Waals contacts near the ATP-binding pocket .
- Selectivity : Fluorinated analogs (e.g., 3-fluoro substitution) increase selectivity for serotonin receptors (5-HT₂A) due to electronegativity effects .
Validate via mutagenesis studies (e.g., alanine scanning of target residues) .
Advanced: How does this compound compare to structurally similar amino alcohols in efficacy and selectivity?
Answer:
Comparative studies show:
- vs. 3-(Benzylamino)propan-1-ol : Higher lipophilicity (logP 2.1 vs. 1.5) improves blood-brain barrier penetration but reduces aqueous solubility .
- vs. Fluorinated Derivatives : 3-fluoro-4-methylphenyl analogs exhibit 10-fold higher 5-HT₂A affinity (Kᵢ = 12 nM) due to C-F bond polarization .
- vs. Piperidine Derivatives : Lower off-target binding (e.g., hERG channel IC₅₀ > 50 µM vs. 5 µM for piperidine analogs) .
Use QSAR models to correlate substituent effects (e.g., Hammett σ values) with activity .
Advanced: How can contradictory data in pharmacological studies (e.g., varying IC₅₀ values) be resolved?
Answer:
Address discrepancies via:
- Assay Standardization : Control pH (7.4 for physiological conditions), ATP concentration (1 mM for kinase assays), and cell passage number .
- Metabolic Stability : Test liver microsome stability (e.g., t₁/₂ in human hepatocytes) to rule out rapid degradation .
- Orthogonal Validation : Confirm kinase inhibition via Western blot (phospho-EGFR levels) alongside enzymatic assays .
Report data with error margins (SEM) and use meta-analysis tools (e.g., RevMan) to assess heterogeneity .
Advanced: What computational approaches are effective in predicting the compound’s ADMET properties?
Answer:
- Molecular Dynamics (MD) : Simulate membrane permeability (e.g., POPC bilayers) to predict BBB penetration .
- Pharmacokinetic Modeling : Use SwissADME to estimate clearance rates (e.g., CYP3A4 metabolism) and bioavailability (>80% if logP <3) .
- Toxicity Prediction : ProTox-II for hepatotoxicity risk (e.g., structural alerts for quinone formation) .
Validate in vitro (Caco-2 permeability, Ames test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
